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Abstract
Matrin 3 (MATR3) is a highly conserved nuclear matrix protein with essential roles in DNA and

RNA metabolism, including transcription, splicing, and the DNA damage response.[1][2][3][4]

Mutations in the MATR3 gene are associated with neurodegenerative diseases such as

amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[5][6][7] The complexity

of MATR3's functions necessitates precise tools for its study. The CRISPR-Cas9 system offers

an unparalleled method for targeted genome editing, enabling the creation of knockout models,

knock-in of specific disease-associated mutations, and the study of gain- or loss-of-function

with high precision.[8][9] These application notes provide a comprehensive overview and

detailed protocols for utilizing CRISPR-Cas9 to investigate the multifaceted functions of

MATR3.

Introduction to MATR3 Function
MATR3 is an 847-amino acid protein characterized by several key functional domains: two

C2H2-type zinc finger domains, which are involved in DNA binding, and two RNA recognition

motifs (RRMs) that facilitate RNA binding.[2][3] It is primarily localized to the nucleus where it

acts as a scaffold protein within the nuclear matrix, contributing to chromatin organization.[4]

[10]

MATR3's function is extensive and includes:
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RNA Processing: MATR3 is involved in multiple aspects of RNA metabolism. It binds to

intronic, pyrimidine-rich sequences to regulate alternative splicing and ensure mRNA

stability.[6][11] Studies have shown that the loss of MATR3 leads to the inclusion of cryptic

exons in numerous transcripts.[12][13]

Transcription: The protein can bind to promoter and enhancer regions, interacting with

transcription factors to regulate gene expression.[2][4]

DNA Damage Response (DDR): MATR3 interacts with key DDR proteins such as ATM

kinase and components of the DNA-PK holoenzyme.[1][4][6] Its depletion can negatively

impact DNA repair processes.[4]

Cellular Signaling: The abundance and function of MATR3 are regulated by neuronal activity.

For instance, glutamatergic stimulation can trigger a calcium-dependent degradation of

MATR3 via the calpain pathway.[5]

Given its central role in nuclear processes and its link to devastating neurodegenerative

diseases, understanding the precise mechanisms of MATR3 function is critical for developing

therapeutic strategies.

Rationale for Using CRISPR-Cas9
CRISPR-Cas9 technology provides a robust platform to dissect MATR3 function by:

Generating Complete Loss-of-Function Models: Creating stable knockout (KO) cell lines or

animal models to study the systemic effects of MATR3 absence.[9]

Modeling Disease Mutations: Introducing specific point mutations found in ALS patients (e.g.,

S85C, F115C) to study their pathogenic mechanisms, such as altered protein solubility, RNA

binding, or protein-protein interactions.[12][14]

Domain-Specific Functional Analysis: Deleting specific functional domains (e.g., RRM2) to

determine their contribution to MATR3's overall function, such as RNA binding and toxicity.

[15]

Experimental Protocols
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Protocol 1: Generation of MATR3 Knockout (KO) Cell
Lines
This protocol outlines the generation of clonal MATR3 KO cell lines using CRISPR-Cas9-

mediated non-homologous end joining (NHEJ).[16]

3.1.1 Step 1: sgRNA Design and Plasmid Construction

Design two or more single guide RNAs (sgRNAs) targeting an early exon of the MATR3 gene

to maximize the probability of generating a frameshift mutation leading to a premature stop

codon and nonsense-mediated decay of the transcript.

Use online design tools (e.g., ZiFit, Addgene's guide) to identify 20-bp target sequences that

are followed by the Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes

Cas9) and have low off-target scores.[9][17]

Synthesize and clone the designed sgRNA sequences into a suitable expression vector that

also encodes the Cas9 nuclease and a selection marker (e.g., GFP or puromycin

resistance).[18]

3.1.2 Step 2: Transfection of Target Cells

Culture target cells (e.g., HeLa, HAP1, or NSC-34 motor neuron-like cells) to 70-80%

confluency in a 6-well plate.

Transfect the cells with the Cas9/sgRNA expression plasmid using a suitable method, such

as lipid-based transfection (e.g., Lipofectamine) or electroporation (e.g., Neon Transfection

System).[19][20] For ribonucleoprotein (RNP) delivery, complex purified Cas9 protein with

synthetic sgRNA before nucleofection.[13][19]

Include a negative control (e.g., a scramble sgRNA) and a positive control (e.g., sgRNA

targeting a gene like HPRT1).

3.1.3 Step 3: Selection and Single-Cell Cloning

After 48-72 hours, enrich for transfected cells. If using a fluorescent marker, use

fluorescence-activated cell sorting (FACS). If using an antibiotic resistance marker, apply the
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antibiotic to select for a stable pool.[20]

Generate clonal populations by seeding the selected cells into 96-well plates at a density of

~0.5 cells per well (limiting dilution).[21]

Monitor the plates and allow single colonies to grow for 1-2 weeks.

3.1.4 Step 4: Validation of MATR3 Knockout

Genomic DNA Analysis: Expand single-cell clones. Extract genomic DNA and PCR amplify

the region of MATR3 targeted by the sgRNAs. Use Sanger sequencing or a T7

Endonuclease I assay to confirm the presence of insertions or deletions (indels).[20]

Protein Analysis: Perform Western blot analysis on whole-cell lysates from candidate clones

using an anti-MATR3 antibody to confirm the complete absence of the MATR3 protein.[13]

Protocol 2: Analysis of Splicing Alterations via RNA-
Sequencing
This protocol is for identifying changes in RNA splicing in MATR3 KO cells compared to wild-

type (WT) controls.

3.2.1 Step 1: RNA Extraction and Quality Control

Culture validated MATR3 KO and WT control cells in triplicate.

Extract total RNA using a column-based kit or TRIzol reagent.

Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Ensure the RNA

Integrity Number (RIN) is > 8.

3.2.2 Step 2: Library Preparation and Sequencing

Prepare stranded, paired-end sequencing libraries from 1 µg of total RNA using a

commercial kit (e.g., Illumina TruSeq Stranded mRNA).

Perform sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 30 million

reads per sample.
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3.2.3 Step 3: Bioinformatic Analysis

Align sequencing reads to the reference genome using an aligner like STAR.

Perform differential splicing analysis using a tool such as rMATS (replicate Multivariate

Analysis of Transcript Splicing).[13] This tool can identify and quantify different types of

alternative splicing events, including skipped exons (SE), alternative 3'/5' splice sites

(A3SS/A5SS), mutually exclusive exons (MXE), and retained introns (RI).

Focus on events with a significant False Discovery Rate (FDR < 0.05) to identify high-

confidence splicing changes resulting from MATR3 loss.[22]

Quantitative Data Summary
CRISPR-Cas9-mediated knockout of MATR3 has revealed significant changes in gene

expression and RNA processing. The tables below summarize representative quantitative data

from such studies.

Table 1: Differential Gene Expression in MATR3 KO Cells

Gene Category
Direction of
Change

Fold Change
(Representativ
e)

Implication Reference

Interferon-
Stimulated
Genes (ISGs)

Upregulated > 2.0

Activation of
innate immune
response
(cGAS-STING
pathway)

[13]

MATR3-Bound

Transcripts
Downregulated Variable

MATR3 is

required for

mRNA stability

[11][13]

| Pluripotency Factors (e.g., OCT4, NANOG) | Downregulated | > 1.5 | Role in maintaining stem

cell pluripotency |[4] |

Table 2: Alterations in RNA Splicing Upon MATR3 Depletion
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Splicing Event
Type

Number of
Events

Key Affected
Genes

Consequence Reference

Skipped Exons
(SE)

Most frequent
event

Various
Disruption of
normal protein
isoforms

[13]

| Cryptic Exon Inclusion | Significant increase | TDRD3, others | Aberrant protein products,

potential for nonsense-mediated decay |[12][13] |

Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for generating MATR3 KO cells and

key signaling pathways involving MATR3.

Phase 1: Design & Prep Phase 2: Gene Editing
Phase 3: Validation

1. sgRNA Design
(Target early exon of MATR3)

2. Plasmid Construction
(Cas9 + sgRNA)

3. Transfection
(e.g., Nucleofection)

4. Cell Selection
(FACS or Antibiotic)

5. Single-Cell Cloning
(Limiting Dilution)

6. Genomic Validation
(Sequencing)

7. Protein Validation
(Western Blot)

Validated MATR3 KO
Cell Line

Click to download full resolution via product page

Caption: CRISPR-Cas9 workflow for generating validated MATR3 knockout cell lines.
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Caption: Overview of MATR3's core functions in DNA and RNA processing.
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Caption: Calcium-dependent signaling pathway leading to MATR3 degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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